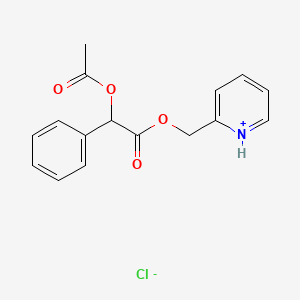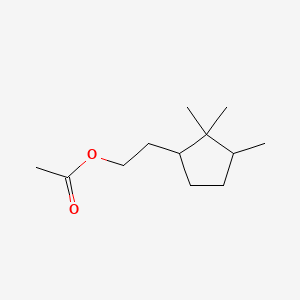
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of dibenzodiazepine and is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride typically involves the reaction of 8-chloro-5,10-dihydrodibenzo(b,e)(1,4)diazepin-11-one with 3-(dimethylamino)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Primarily used in the development of antipsychotic drugs, such as clozapine, which is used to treat schizophrenia.
Industry: Employed in the production of fine chemicals and pharmaceutical intermediates
Wirkmechanismus
The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity to exert antipsychotic effects. The compound’s structure allows it to bind to these receptors and alter their signaling pathways, leading to therapeutic effects in conditions like schizophrenia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clozapine: Another dibenzodiazepine derivative used as an antipsychotic.
Olanzapine: A thienobenzodiazepine derivative with similar antipsychotic properties.
Quetiapine: A dibenzothiazepine derivative used to treat bipolar disorder and schizophrenia.
Uniqueness
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound in the treatment of psychiatric disorders .
Eigenschaften
CAS-Nummer |
32038-67-8 |
|---|---|
Molekularformel |
C18H21Cl2N3O |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
3-(9-chloro-6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-21(2)10-5-11-22-16-7-4-3-6-15(16)20-18(23)14-9-8-13(19)12-17(14)22;/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23);1H |
InChI-Schlüssel |
GGLQKLQQWQDYAR-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCCN1C2=CC=CC=C2NC(=O)C3=C1C=C(C=C3)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)





![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)




